molecular formula C11H14FNO2 B2399213 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2176069-30-8

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol

Cat. No.: B2399213
CAS No.: 2176069-30-8
M. Wt: 211.236
InChI Key: YWKYLWSWQCBNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C11H14FNO2 It is characterized by the presence of a cyclobutanol ring substituted with a 4-fluoro-3-methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-one: A ketone derivative with similar structural features.

    2-[(4-Fluoro-3-methoxyphenyl)amino]cyclopropan-1-ol: A cyclopropanol analog with a smaller ring size.

    2-[(4-Fluoro-3-methoxyphenyl)amino]cyclohexan-1-ol: A cyclohexanol analog with a larger ring size.

Uniqueness

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a 4-fluoro-3-methoxyaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11-6-7(2-3-8(11)12)13-9-4-5-10(9)14/h2-3,6,9-10,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYLWSWQCBNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCC2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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